3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
3-(Bromomethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that contains both pyrazole and pyridine rings. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The presence of a bromomethyl group makes it a versatile intermediate for further chemical modifications.
Synthetic Routes and Reaction Conditions:
Bromination of Pyrazolo[3,4-b]pyridine: One common method involves the bromination of pyrazolo[3,4-b]pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Hydrobromic Acid Method: Another method involves the reaction of pyrazolo[3,4-b]pyridine with hydrobromic acid (HBr) in the presence of a suitable oxidizing agent.
Industrial Production Methods: The industrial production of this compound often involves large-scale bromination reactions using N-bromosuccinimide or hydrobromic acid. The choice of method depends on factors such as yield, cost, and environmental considerations.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include amines, ethers, or thioethers.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Scientific Research Applications
3-(Bromomethyl)-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules that can be used in biochemical assays and drug discovery.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine largely depends on its chemical reactivity. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins or nucleic acids, potentially altering their function . The compound’s effects are mediated through its interactions with specific molecular targets, which can include enzymes and receptors involved in various biochemical pathways .
Comparison with Similar Compounds
3-(Chloromethyl)-1H-pyrazolo[3,4-b]pyridine: Similar in structure but contains a chloromethyl group instead of a bromomethyl group.
3-(Iodomethyl)-1H-pyrazolo[3,4-b]pyridine: Contains an iodomethyl group, which can exhibit different reactivity due to the larger atomic size of iodine.
3-(Hydroxymethyl)-1H-pyrazolo[3,4-b]pyridine: Contains a hydroxymethyl group, making it more hydrophilic and potentially altering its biological activity.
Uniqueness: The bromomethyl group in 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine provides a unique combination of reactivity and stability, making it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, including nucleophilic substitution and oxidation, sets it apart from its analogs .
Properties
IUPAC Name |
3-(bromomethyl)-2H-pyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-6-5-2-1-3-9-7(5)11-10-6/h1-3H,4H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWIVRMYTGWLOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443071 | |
Record name | 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027990-21-1 | |
Record name | 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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